molecular formula C11H14N4O3 B12530884 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol CAS No. 832102-53-1

2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol

Cat. No.: B12530884
CAS No.: 832102-53-1
M. Wt: 250.25 g/mol
InChI Key: YDJMSLGMROYGTC-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is an organic compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dimethylamino and nitro groups. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the benzimidazole ring and nitro group.

    6-Nitrobenzimidazole: Contains the benzimidazole ring and nitro group but lacks the dimethylamino and ethan-1-ol moieties.

    N,N-Dimethylbenzimidazole: Contains the benzimidazole ring and dimethylamino group but lacks the nitro group and ethan-1-ol moiety.

Uniqueness

2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and nitro groups, along with the benzimidazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

832102-53-1

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-[2-(dimethylamino)-6-nitrobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C11H14N4O3/c1-13(2)11-12-9-4-3-8(15(17)18)7-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3

InChI Key

YDJMSLGMROYGTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1CCO)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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